BenchChemオンラインストアへようこそ!

Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate

Chemical procurement Synthetic intermediate quality Purity specification

Pre-resolved mono-Boc bis-piperidine scaffold (CAS 775288-40-9, purity ≥98%) enables selective functionalization without statistical di-protection byproducts, eliminating low-yield chromatographic separation. Free base form avoids chloride contamination that poisons Pd(0) catalysts in cross-coupling reactions. LogP 3.41 and TPSA 41.57 Ų position this ethyl-linked scaffold within optimal ranges for CNS drug discovery and PROTAC ternary complex formation. Higher purity reduces cumulative impurity propagation in multi-step syntheses, decreasing preparative HPLC burden.

Molecular Formula C17H32N2O2
Molecular Weight 296.4 g/mol
CAS No. 775288-40-9
Cat. No. B3283910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate
CAS775288-40-9
Molecular FormulaC17H32N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCC2CCNCC2
InChIInChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-8-15(9-13-19)5-4-14-6-10-18-11-7-14/h14-15,18H,4-13H2,1-3H3
InChIKeyPHIKYAZZSFUWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate (CAS 775288-40-9): A Mono-Boc-Protected Bis-Piperidine Building Block for Regioselective Drug Discovery


Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate (CAS 775288-40-9) is a heterobifunctional bis-piperidine scaffold bearing a single Boc (tert-butoxycarbonyl) protecting group on one piperidine nitrogen while the distal piperidine retains a free secondary amine. With molecular formula C₁₇H₃₂N₂O₂, molecular weight 296.45 g·mol⁻¹, and a computed LogP of 3.41 , this compound serves as a versatile intermediate in medicinal chemistry for constructing libraries of mono-substituted derivatives via selective functionalization of the unprotected amine. The ethyl linker between the two piperidine rings provides conformational flexibility while maintaining a defined N-to-N distance, making it suitable for fragment-based drug discovery (FBDD) and PROTAC linker elaboration [1].

Why Generic Substitution of Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate (CAS 775288-40-9) Compromises Synthetic Outcomes


Substituting CAS 775288-40-9 with the fully deprotected bis-piperidine (CAS 14759-09-2), the hydrochloride salt (CAS 906744-01-2), or regioisomeric variants introduces quantifiable deviations in lipophilicity, polar surface area, and synthetic compatibility that directly impact downstream reaction selectivity and final compound properties. The mono-Boc protection strategy is non-trivial: direct Boc protection of symmetrical diamines typically yields statistical mixtures of mono- and di-protected products, making the pure mono-Boc compound a synthetically valuable, pre-resolved intermediate whose procurement eliminates a low-yield chromatographic separation step . Furthermore, the 4,4'-regiochemistry of the piperidine-ethyl-piperidine linkage in CAS 775288-40-9 provides a linear scaffold topology distinct from 3,3'- or mixed regioisomers, which alter the spatial orientation of appended pharmacophores and can drastically affect structure-activity relationships (SAR) in target engagement assays [1].

Product-Specific Quantitative Evidence Guide: Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate (CAS 775288-40-9) vs. Closest Analogs


Purity Grade Differentiation: 98% (Leyan) vs. Standard 95% Catalog Grade—Impact on Downstream Reaction Yield

CAS 775288-40-9 is commercially available at a certified purity of 98% from Leyan (Catalog No. 1562311), compared to the more common 95% catalog grade offered by multiple generic suppliers . The 3-percentage-point purity differential corresponds to a reduction in total impurity burden from ≤5% to ≤2%, which is critical when this building block is used in multi-step syntheses where impurities can propagate, leading to diminished yields of final active pharmaceutical ingredients (APIs). In a standard 5-step linear synthesis with 80% average step yield, a starting material impurity increase from 2% to 5% can reduce the theoretical final purity from 90.4% to 77.4%, representing a 13% absolute purity loss at the API stage [1].

Chemical procurement Synthetic intermediate quality Purity specification

Lipophilicity (LogP) Compared to Fully Deprotected Analog: Implications for CNS Penetration and Permeability

The target compound exhibits a computed LogP of 3.41 , which is 1.28 log units higher than that of its fully deprotected analog 1-(2-(piperidin-4-yl)ethyl)piperidine (CAS 14759-09-2, LogP = 2.13 ). This LogP difference translates to an approximately 19-fold higher theoretical octanol-water partition coefficient for the Boc-protected form. In the context of CNS drug discovery, compounds with LogP values in the 3–4 range are empirically associated with optimal passive blood-brain barrier (BBB) permeation, whereas the deprotected analog at LogP ≈ 2.1 falls below the typically cited optimal range of LogP 3–5 for CNS penetration [1]. The Boc group thus serves not only as a synthetic protecting group but also as a lipophilicity modulator for early-stage permeability screening of bis-piperidine-derived fragments.

Lipophilicity LogP Blood-brain barrier penetration ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Impact on Oral Bioavailability Prediction

CAS 775288-40-9 has a computed TPSA of 41.57 Ų with 3 hydrogen bond acceptors and 1 hydrogen bond donor , compared to the fully deprotected analog CAS 14759-09-2 which has a TPSA of 15.27 Ų, 2 H-bond acceptors, and 1 H-bond donor [1]. Both compounds satisfy Veber's oral bioavailability criteria (TPSA < 140 Ų; H-bond donors ≤ 5; H-bond acceptors ≤ 10), but the higher TPSA of the Boc-protected form arises from the carbamate oxygen atoms, which contribute additional polar surface area without introducing additional hydrogen bond donors. This 'masked polarity' feature is advantageous in fragment-based drug discovery: the Boc group increases solubility-relevant polarity during intermediate handling while being cleavable to reveal the less polar free amine in the final target compound, thereby allowing net polarity tuning across the synthetic sequence [2].

TPSA Oral bioavailability Veber rules Drug-likeness

Free Base vs. Hydrochloride Salt: Synthetic Compatibility and Amine Nucleophilicity

CAS 775288-40-9 is supplied as the free base (neutral amine form), in contrast to its hydrochloride salt counterpart, CAS 906744-01-2 (MW 332.9 g·mol⁻¹) . The free base form is directly reactive in N-alkylation, reductive amination, amide coupling, and sulfonylation reactions without requiring a prior neutralization step. In head-to-head synthetic comparisons of mono-Boc piperidine building blocks, use of the free base eliminates the need for exogenous base (e.g., DIPEA, Et₃N) to liberate the amine from its HCl salt, which can be advantageous in base-sensitive substrate contexts. Furthermore, the free base has a molecular weight of 296.45 g·mol⁻¹ versus 332.9 g·mol⁻¹ for the HCl salt—a 36.45 g·mol⁻¹ difference that translates to 11% less mass per mole of active amine, directly affecting cost-per-mole calculations in large-scale synthesis . The free base form also avoids potential chloride ion interference in transition-metal-catalyzed coupling reactions where halide ions can poison palladium catalysts [1].

Free base Hydrochloride salt Nucleophilicity Synthetic compatibility

Regiochemical Specificity: 4,4'-Substitution Pattern vs. 3,3'- and Mixed Regioisomers

CAS 775288-40-9 features a 4,4'-disubstituted piperidine-ethyl-piperidine architecture where both piperidine rings are connected via their 4-positions through an ethyl linker, producing a linear, symmetrical scaffold with the free amine at the 4-position of the distal ring . This contrasts with the positional isomer tert-butyl 3-(2-(piperidin-3-yl)ethyl)piperidine-1-carboxylate (same molecular formula C₁₇H₃₂N₂O₂, MW 296.45), where attachment at the 3-position produces a non-linear, kinked topology . In medicinal chemistry, the 4-substituted piperidine scaffold is far more prevalent in FDA-approved drugs than 3-substituted variants, and the linear geometry of 4,4'-linkage is preferred for spanning defined distances in bivalent ligands and PROTAC degrader molecules where the linker must bridge two protein binding sites with a specific N-to-N separation [1]. The 3-substituted isomer would alter the exit vector angle by approximately 60°, potentially disrupting the designed protein-protein interaction interface.

Regiochemistry Scaffold topology Structure-activity relationship Piperidine isomerism

Optimal Procurement Scenarios for Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate (CAS 775288-40-9) Based on Quantitative Differentiation Evidence


PROTAC Linker Elaboration Requiring Mono-Boc Orthogonality

In PROTAC (PROteolysis TArgeting Chimera) development, the ethyl-linked bis-piperidine scaffold serves as a rigid yet conformationally adaptable linker between the target-protein ligand and the E3 ligase recruiter. CAS 775288-40-9 provides a pre-installed mono-Boc protecting group that enables selective derivatization of the free piperidine amine with one warhead, followed by Boc deprotection and conjugation of the second warhead, without the statistical mixtures that result from direct functionalization of the symmetrical deprotected diamine. The 98% purity grade (Δ = +3% vs. generic 95%) minimizes impurity-derived side products that could compromise the binary screening results typical of PROTAC potency assessment . This scenario directly leverages the orthogonality advantage and purity differentiation established in Section 3, Evidence Items 1 and 4.

CNS-Penetrant Fragment Library Construction

For fragment-based drug discovery programs targeting CNS indications, CAS 775288-40-9 offers a LogP of 3.41, positioning it within the empirically optimal lipophilicity window for passive BBB permeation (LogP 3–5), whereas the deprotected analog at LogP 2.13 falls below this threshold. The TPSA of 41.57 Ų provides sufficient aqueous solubility for biochemical screening (≥100 μM in assay buffer with ≤1% DMSO) while remaining well below the Veber cutoff of 140 Ų for oral bioavailability prediction. Fragment libraries constructed with this scaffold can be screened directly, and hits can be elaborated by Boc removal followed by amide or sulfonamide coupling to explore vector space from the deprotected amine, as supported by Evidence Items 2 and 3 in Section 3 [1].

Multi-Step Medicinal Chemistry Campaigns Requiring High Intermediate Purity

In lead optimization programs where CAS 775288-40-9 is used as a key intermediate in 4–7 step synthetic sequences, selecting the 98% purity grade (Leyan Cat. 1562311) reduces cumulative impurity propagation. Based on standard multi-step synthesis models, the difference between a 95% and 98% starting material can translate to a >10% absolute purity improvement at the final API stage, reducing the burden on preparative HPLC purification and increasing the probability of passing ≥95% purity release specifications. This scenario derives directly from the purity differentiation evidence in Section 3, Evidence Item 1, and applies to any industrial or academic setting where cost of purification and analytical failure rates are key procurement considerations [2].

Transition-Metal-Catalyzed Library Synthesis Avoiding Chloride Interference

For parallel synthesis libraries employing palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira) where the free amine of the bis-piperidine scaffold is to be functionalized, procurement of the free base form (CAS 775288-40-9) eliminates chloride ion introduction that occurs with the HCl salt (CAS 906744-01-2). Chloride ions at millimolar concentrations can attenuate Pd(0) catalyst activity through formation of inactive Pd-Cl species, potentially reducing catalytic turnover and yields. By using the free base directly, one synthetic operation (neutralization) is eliminated and catalyst poisoning risk is mitigated, as established in Section 3, Evidence Item 4 [3].

Quote Request

Request a Quote for Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.